5-bromo-2-(trifluoromethoxy)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various starting materials and reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was synthesized using tris(5-bromo-2-methoxyphenyl)bismuth, bromodifluoroacetic acid, and hydrogen peroxide in diethyl ether, yielding the product after recrystallization from a benzene-petroleum ether mixture . Another synthesis approach for a brominated compound used dimethyl terephthalate as a starting material, proceeding through steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods suggest that halogenation, particularly bromination, is a common synthetic step for such compounds.
Molecular Structure Analysis
X-ray diffraction analysis of the synthesized compounds reveals details about their molecular structure. For example, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has a distorted trigonal-bipyramidal coordination with oxygen atoms of carboxylate substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . Similarly, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also exhibits a trigonal bipyramidal coordination around the bismuth atom . These findings indicate that the presence of bromo and methoxy groups can influence the molecular geometry and coordination of the central atom in such compounds.
Chemical Reactions Analysis
The papers do not provide specific reactions for 5-bromo-2-(trifluoromethoxy)benzoic acid, but they do discuss reactions of structurally related compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating that brominated aromatic compounds can serve as precursors for further functionalization . The bromination reactions of benzylidenefluorenes show the influence of substituents on the sites of electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. The yields, bond lengths, and angles provide information about the stability and reactivity of the compounds. For example, the yields of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) and the key intermediate for SGLT2 inhibitors were 80% and 24%, respectively, indicating the efficiency of the synthetic methods . The bond lengths and angles reported in the X-ray diffraction analyses give insights into the electronic distribution and potential reactivity of the compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Organofluorine Compounds : 5-Bromo-2-(trifluoromethoxy)benzoic acid is instrumental in the synthesis of organofluorine compounds. Schlosser and Castagnetti (2001) demonstrated the generation of phenyllithium intermediates from bromo-trifluoromethoxybenzene derivatives, which can be further processed to produce various organofluorine compounds. This process highlights the role of 5-bromo-2-(trifluoromethoxy)benzoic acid in the creation of these compounds, which are significant due to their unique chemical properties and applications in materials science, pharmaceuticals, and agrochemicals (Schlosser & Castagnetti, 2001).
Biological and Medicinal Research
- Larvicidal Activity : In the context of pest control and public health, Santhanalakshmi et al. (2022) synthesized a series of oxadiazole derivatives using 5-bromo-2-(trifluoromethoxy)benzoic acid and evaluated their larvicidal activity against Culex quinquefasciatus mosquitoes. The study's findings suggested the potential utility of these compounds in controlling mosquito populations and managing diseases spread by mosquitoes (Santhanalakshmi et al., 2022).
Industrial and Synthetic Chemistry
- Industrial Process Scale-Up : Zhang et al. (2022) focused on an industrial-scale synthesis process involving a derivative of benzoic acid closely related to 5-bromo-2-(trifluoromethoxy)benzoic acid. This work is indicative of the broader significance of such compounds in large-scale manufacturing processes, especially in the pharmaceutical industry (Zhang et al., 2022).
properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZEPNOWXEZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449364 | |
Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(trifluoromethoxy)benzoic Acid | |
CAS RN |
403646-47-9 | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403646-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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